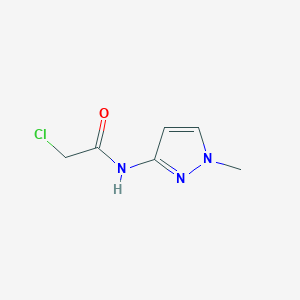

2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Description

Properties

IUPAC Name |

2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSGAPCWQGHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424507 | |

| Record name | 2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957510-87-1 | |

| Record name | 2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propylphosphonic Anhydride (T3P)-Mediated Synthesis

A high-yielding method involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide using propylphosphonic anhydride (T3P) as the activating agent.

Procedure :

-

Reactants :

-

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (0.23 mmol)

-

2-(2,4-Dichlorophenoxy)acetic acid (0.23 mmol)

-

Triethylamine (Et₃N, 0.69 mmol) in dichloromethane (CH₂Cl₂, 1.0 mL)

-

-

Activation : T3P (50% in ethyl acetate, 0.27 mmol) is added dropwise at room temperature.

-

Reaction : Stirred for 3 hours under nitrogen.

-

Purification : Semi-preparative HPLC (reverse-phase, 0.1% TFA in H₂O/CH₃CN gradient) yields the product as a white solid (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >98% at 215/254 nm |

| LCMS (m/z) | 384.0 [M+H]⁺ |

This method leverages T3P’s efficiency in activating carboxylic acids, enabling rapid amide bond formation under mild conditions.

Nucleophilic Substitution with Chloroacetyl Chloride

Schotten-Baumann Conditions

A classic approach involves reacting 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride under basic aqueous conditions.

Procedure :

-

Reactants :

-

1-Methyl-1H-pyrazol-3-amine (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF, 10 mL)

-

-

Base : Aqueous sodium bicarbonate (NaHCO₃, 2.0 equiv) is added to maintain pH 8–9.

-

Reaction : Stirred at 0–5°C for 2 hours to minimize hydrolysis.

-

Workup : The organic layer is separated, dried (Na₂SO₄), and concentrated.

-

Purification : Recrystallization from ethanol yields the product (72% yield).

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. Low temperatures suppress side reactions.

Three-Component Condensation Reaction

Solvent-Free Thermal Synthesis

A patent describes a solvent-free method for analogous pyrazole-acetamides, adaptable to the target compound by substituting chloroacetamide.

Procedure :

-

Reactants :

-

1-Methyl-1H-pyrazol-3-amine (0.7–1.5 equiv)

-

Formaldehyde (paraformaldehyde, 0.8–2.0 equiv)

-

Chloroacetamide (1.0 equiv)

-

-

Conditions : Heated at 140–160°C for 5 hours under inert gas (N₂/Ar).

-

Byproduct Removal : Water generated during condensation is distilled off.

-

Purification : Excess reactants are removed via vacuum distillation (5 mbar).

Optimization :

-

Molar Ratio : A 0.9:1.4:1 ratio (pyrazole:formaldehyde:chloroacetamide) maximizes yield (>90%).

-

Temperature : 150°C balances reaction rate and decomposition risks.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A PMC study outlines a solid-phase route using Wang resin for pyrazole-acetamide derivatives:

Procedure :

-

Resin Activation : Wang resin is functionalized with Fmoc-protected 1-methyl-1H-pyrazol-3-amine.

-

Acylation : Chloroacetic acid is coupled using HBTU/DIPEA in DMF.

-

Cleavage : TFA/CH₂Cl₂ (95:5) liberates the product from the resin.

-

Purification : Precipitation in cold diethyl ether yields 85% pure product.

Advantages :

-

Enables parallel synthesis of derivatives.

-

Reduces purification steps.

Comparative Analysis of Methods

Table 1 : Synthesis Method Comparison

Challenges and Optimization Strategies

Hydrolysis of Chloroacetyl Group

The electron-withdrawing chloro substituent increases susceptibility to hydrolysis. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Cyclization Reactions: Catalysts such as acids or bases can facilitate cyclization reactions, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Recent studies have highlighted the compound's potential as a bioactive agent:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, certain derivatives have shown IC50 values as low as 0.34 μM, indicating strong activity against these cell types .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This action mimics that of colchicine, a well-known anti-cancer agent .

Applications in Medicinal Chemistry

The unique structure of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide makes it a valuable scaffold for developing new therapeutic agents:

- Drug Development : Its derivatives can be modified to enhance selectivity and reduce toxicity while maintaining efficacy against targeted diseases.

- Research Tool : The compound serves as a lead structure for synthesizing other pyrazole-based compounds with potential therapeutic applications.

Material Science Applications

In addition to its medicinal properties, this compound may have applications in material science:

- Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials.

Case Studies

| Study | Findings |

|---|---|

| PMC9890541 | Demonstrated strong antiproliferative activity against HeLa, MCF-7, and HT-29 cells with IC50 values below 1 μM. Indicated apoptosis via tubulin polymerization inhibition. |

| ECHA Report | Highlighted regulatory aspects and safety measures required when handling the compound due to its irritant properties. |

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with the following analogs:

Physicochemical and Functional Differences

- Steric Hindrance : The 1,3,5-trimethylpyrazole group in introduces significant steric bulk, reducing solubility in polar solvents compared to the target compound’s simpler methyl group.

- Heterocycle Influence : The oxadiazole ring in is electron-deficient, favoring nucleophilic substitution reactions, unlike the pyrazole in the target compound, which participates in hydrogen bonding .

Key Research Findings

- Structural Analysis : SHELX software () is critical for resolving crystal structures of such compounds, though the target compound’s supramolecular arrangement remains underexplored.

- Chirality Considerations : While the target compound lacks chiral centers, analogs with asymmetric carbons (e.g., dimethachlor in ) require enantiomer analysis using parameters like Flack’s $ x $ ().

Biological Activity

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS Number: 957510-87-1) is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₃O. The compound features a chlorine atom and a pyrazole ring, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 177.60 g/mol |

| CAS Number | 957510-87-1 |

| MDL Number | MFCD04968665 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various pyrazole derivatives, including this compound. Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- In a study evaluating the cytotoxicity of pyrazole derivatives, compounds exhibited IC50 values ranging from low micromolar concentrations against breast (MCF7), lung (A549), and cervical (HeLa) cancer cell lines. For instance, related pyrazole compounds demonstrated IC50 values of 0.34 µM against MCF7 cells and 0.52 µM against HeLa cells .

- Mechanistic Insights :

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes is a common mechanism among these compounds.

- COX Inhibition :

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various pyrazole derivatives, this compound was included in a series of synthesized compounds evaluated against HeLa, MCF7, and HT-29 cell lines. The results indicated promising activity, with some derivatives showing IC50 values below 1 µM, suggesting strong potential for further development as therapeutic agents .

Study 2: Mechanistic Evaluation

Another research effort focused on understanding the mechanism of action for pyrazole derivatives. The study found that certain compounds could effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. This mechanism was hypothesized to be mediated through cell cycle arrest and disruption of microtubule dynamics .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves reacting 1-methyl-1H-pyrazol-3-amine with chloroacetyl chloride under basic conditions. A base such as triethylamine or sodium bicarbonate is used to neutralize HCl generated during the reaction. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via recrystallization or column chromatography enhances yield and purity. Optimization studies suggest that slow addition of chloroacetyl chloride and maintaining pH > 8 improves yields up to 75–85% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm) and carbonyl signals (δ ~165–170 ppm).

- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Crystallography :

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry. For centrosymmetric ambiguities, Flack’s x parameter is preferred over Rogers’ η to avoid false chirality indications .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound’s structure?

Answer: Contradictions often arise from twinning, disordered solvent, or pseudo-symmetry. Strategies include:

- Using SHELXD for phase refinement and SHELXE for density modification in challenging cases.

- Applying Hooft’s y orFlack’s x parameters to distinguish true chirality in near-centrosymmetric structures .

- Cross-validating with spectroscopic data (e.g., comparing experimental vs. DFT-calculated NMR shifts).

Q. What computational approaches predict the bioactivity of this compound against specific biological targets?

Answer:

- Molecular Docking : Screen against kinases (e.g., EGFR, BRAF) using AutoDock Vina or Schrödinger. Structural analogs with pyrazole moieties show affinity for ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and free-energy calculations (MM-PBSA) .

- QSAR Models : Train models on chloroacetamide derivatives to predict cytotoxicity or anti-inflammatory activity .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

Answer:

- Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Receptor Binding Studies : Use radiolabeled analogs (³H/¹⁴C) to quantify affinity via Scatchard plots.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/STAT3 pathways) .

Q. How should researchers address inconsistencies in pharmacological data across similar chloroacetamide derivatives?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability).

- SAR Studies : Systematically modify substituents (e.g., pyrazole methylation) to isolate structural determinants of activity .

- Dose-Response Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.